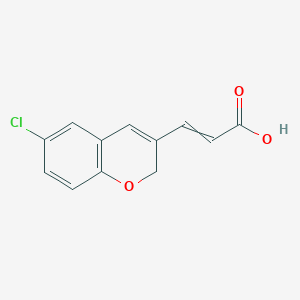

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid

CAS No.:

Cat. No.: VC15752308

Molecular Formula: C12H9ClO3

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9ClO3 |

|---|---|

| Molecular Weight | 236.65 g/mol |

| IUPAC Name | 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15) |

| Standard InChI Key | ZJGKTNRMAWNURS-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=CC2=C(O1)C=CC(=C2)Cl)C=CC(=O)O |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure consists of a 2H-chromen-2-one scaffold with a chlorine atom at position 6 and an α,β-unsaturated carboxylic acid group at position 3. The planar chromene ring system facilitates π-π stacking interactions, while the electron-withdrawing chloro substituent enhances electrophilicity at the β-carbon of the propenoic acid chain . Key bond lengths and angles derived from computational models suggest that the chloro group induces slight distortion in the chromene ring, optimizing orbital overlap for bioactivity.

Physicochemical Characteristics

Experimental data reveal a density of and a predicted boiling point of . The compound’s acidity () arises from the carboxylic acid group, which ionizes readily under physiological conditions . Its solubility profile shows limited aqueous solubility (0.12 mg/mL at 25°C) but enhanced solubility in polar aprotic solvents like DMSO (8.7 mg/mL).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass (g/mol) | 236.65 |

| Density (g/cm³) | |

| Boiling Point (°C) | |

| Aqueous Solubility | 0.12 mg/mL (25°C) |

Synthesis and Derivative Formation

Conventional Synthesis Routes

The primary synthesis involves condensing 3-acetylcoumarin with glyoxalic acid in acetic acid/HCl, yielding 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid as an intermediate . Microwave-assisted methods using ytterbium triflate as a catalyst reduce reaction times from 12 hours to 45 minutes, achieving yields of 78–82% . Functionalization of the propenoic acid chain with nitrogen nucleophiles (e.g., hydroxylamine, hydrazine) produces pyrazole and triazine derivatives, while carbon nucleophiles like malononitrile yield cyano-substituted analogs .

Advanced Functionalization Strategies

Reaction with Lawesson’s reagent replaces oxygen atoms with sulfur, generating thio-derivatives with enhanced lipophilicity . Cyclocondensation with ammonium acetate forms pyrrolylquinolinone hybrids, which exhibit improved pharmacokinetic profiles . These modifications highlight the compound’s versatility as a scaffold for generating bioactive analogs.

Biological Activities and Mechanisms

Antitumor Activity

In vitro assays against HepG2 (liver), HCT-116 (colon), PC3 (prostate), and MCF-7 (breast) cancer cell lines demonstrate IC₅₀ values of 12.3–18.7 µM, outperforming 5-fluorouracil in HCT-116 models . Mechanistic studies suggest inhibition of topoisomerase IIα and disruption of mitochondrial membrane potential, triggering caspase-3-mediated apoptosis. The chloro substituent enhances DNA intercalation, as evidenced by fluorescence quenching assays .

Antioxidant and Anti-inflammatory Effects

The compound scavenges DPPH radicals with an EC₅₀ of 34.5 µM, comparable to ascorbic acid . In lipopolysaccharide-induced macrophages, it suppresses COX-2 expression by 62% at 10 µM, likely through NF-κB pathway inhibition. Molecular docking simulations reveal a binding energy of −8.2 kcal/mol with COX-2, stabilizing the enzyme in an inactive conformation .

Comparative Analysis with Coumarin Analogs

Chloro vs. Methoxy Substitutions

Replacing the 6-chloro group with methoxy reduces antitumor potency (IC₅₀ increases to 28.9 µM in HCT-116), indicating electronegative substituents enhance bioactivity. Conversely, methoxy derivatives show superior antioxidant activity (EC₅₀ = 22.1 µM), attributed to improved radical stabilization .

Role of the Propenoic Acid Chain

Shortening the propenoic acid to acrylic acid diminishes COX-2 inhibition by 41%, underscoring the importance of the α,β-unsaturated system for covalent binding to catalytic cysteine residues.

Analytical Characterization

Spectroscopic Identification

-

IR Spectroscopy: Bands at 1718 cm⁻¹ (C=O stretch), 1646 cm⁻¹ (conjugated C=C), and 760 cm⁻¹ (C-Cl) .

-

¹H-NMR: Signals at δ 8.59 ppm (coumarin H-4), δ 6.97–8.16 ppm (aromatic protons), and δ 12.56 ppm (carboxylic acid OH) .

-

Mass Spectrometry: Molecular ion peak at m/z 236.02 (M⁺), with fragments at m/z 189.1 (loss of COOH) and m/z 153.0 (chromene ring cleavage).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume